molecular formula C12H23NO B14182442 3-Ethylidene-N,N,2,4-tetramethylhexanamide CAS No. 922177-54-6

3-Ethylidene-N,N,2,4-tetramethylhexanamide

Cat. No.: B14182442
CAS No.: 922177-54-6
M. Wt: 197.32 g/mol
InChI Key: ZEZJGNAUSKHSRI-UHFFFAOYSA-N
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Description

3-Ethylidene-N,N,2,4-tetramethylhexanamide is an organic compound with a unique structure that includes an ethylidene group attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-N,N,2,4-tetramethylhexanamide typically involves the reaction of a suitable hexanamide precursor with ethylidene reagents under controlled conditions. One common method is the alkylation of N,N,2,4-tetramethylhexanamide with ethylidene bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-N,N,2,4-tetramethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The ethylidene group can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the ethylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium iodide in acetone at reflux temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethylidene-N,N,2,4-tetramethylhexanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethylidene-N,N,2,4-tetramethylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylidene-N,N,2-trimethylheptanamide: Similar structure but with different alkyl substituents.

    3-Ethylidene-N,N,2,4-tetramethylpentanamide: Similar structure but with a shorter carbon chain.

Uniqueness

3-Ethylidene-N,N,2,4-tetramethylhexanamide is unique due to its specific combination of alkyl groups and the ethylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

922177-54-6

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-ethylidene-N,N,2,4-tetramethylhexanamide

InChI

InChI=1S/C12H23NO/c1-7-9(3)11(8-2)10(4)12(14)13(5)6/h8-10H,7H2,1-6H3

InChI Key

ZEZJGNAUSKHSRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=CC)C(C)C(=O)N(C)C

Origin of Product

United States

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